molecular formula C19H12Br2O B161852 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol CAS No. 132717-37-4

2,7-Dibromo-9-phenyl-9H-fluoren-9-ol

Cat. No.: B161852
CAS No.: 132717-37-4
M. Wt: 416.1 g/mol
InChI Key: VGZUBRZNTWOSTO-UHFFFAOYSA-N
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Description

2,7-Dibromo-9-phenyl-9H-fluoren-9-ol: is a chemical compound with the molecular formula C19H12Br2O It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromine atoms at the 2 and 7 positions, a phenyl group at the 9 position, and a hydroxyl group at the 9 position of the fluorene core

Biochemical Analysis

Biochemical Properties

2,7-Dibromo-9-phenyl-9H-fluoren-9-ol plays a significant role in biochemical reactions, particularly in the context of organic semiconductor research. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, this compound has been found to affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target biomolecule. For example, this compound has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol typically involves the bromination of 9-phenyl-9H-fluoren-9-ol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often include refluxing the mixture to ensure complete bromination at the desired positions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to achieve higher yields and purity, and employing continuous flow reactors for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atoms in 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group at the 9 position can be oxidized to form a ketone, resulting in the formation of 2,7-Dibromo-9-phenyl-9H-fluoren-9-one.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms, yielding 9-phenyl-9H-fluoren-9-ol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

    Substitution: Products include 2,7-diazido-9-phenyl-9H-fluoren-9-ol or 2,7-dithiocyanato-9-phenyl-9H-fluoren-9-ol.

    Oxidation: The major product is 2,7-Dibromo-9-phenyl-9H-fluoren-9-one.

    Reduction: The major product is 9-phenyl-9H-fluoren-9-ol.

Comparison with Similar Compounds

    2,7-Dibromo-9H-fluoren-9-one: Similar in structure but lacks the phenyl group and hydroxyl group.

    2,7-Dibromo-9,9-dimethyl-9H-fluorene: Similar in structure but has dimethyl groups instead of a phenyl group and hydroxyl group.

    9-Phenyl-9H-fluoren-9-ol: Similar in structure but lacks the bromine atoms.

Uniqueness: The combination of these functional groups makes it a versatile compound for various synthetic and research purposes .

Properties

IUPAC Name

2,7-dibromo-9-phenylfluoren-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Br2O/c20-13-6-8-15-16-9-7-14(21)11-18(16)19(22,17(15)10-13)12-4-2-1-3-5-12/h1-11,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZUBRZNTWOSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622566
Record name 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132717-37-4
Record name 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

from phenylmagnesium chloride and 2,7-dibromo-9-fluorenone;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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